5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid
Description
This compound is an Fmoc-protected spirocyclic carboxylic acid with a 5-azaspiro[3.4]octane backbone. The Fmoc (9-fluorenylmethoxycarbonyl) group enhances its utility in solid-phase peptide synthesis (SPPS) by providing temporary protection for the amine group during coupling reactions. The spirocyclic structure confers conformational rigidity, which can influence peptide stability and binding specificity .
Properties
Molecular Formula |
C23H23NO4 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid |
InChI |
InChI=1S/C23H23NO4/c25-21(26)20-10-13-24(23(20)11-5-12-23)22(27)28-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,25,26) |
InChI Key |
XEJSXNVWMYUWQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(CCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Azaspiro[3.4]octane Core
- The spirocyclic core is generally formed by intramolecular cyclization of a suitable amino alcohol or amino acid precursor.
- Typical methods involve nucleophilic substitution or ring-closing reactions under basic or acidic conditions.
- Protecting groups may be employed on reactive sites to prevent side reactions during cyclization.
Introduction of the Carboxylic Acid Group
- The carboxylic acid at the 8-position can be introduced by oxidation of a corresponding alcohol or by using carboxylated precursors.
- Alternatively, ester intermediates may be hydrolyzed under acidic or basic conditions to yield the free acid.
Fmoc Protection of the Nitrogen
- The nitrogen atom in the azaspiro ring is protected by reaction with fluorenylmethyl chloroformate (Fmoc-Cl) .
- This reaction is typically carried out in a basic aqueous or organic solvent system (e.g., NaHCO3 in dioxane/water).
- The Fmoc group stabilizes the amine and facilitates subsequent synthetic transformations.
Representative Synthetic Route (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Amino alcohol precursor, base or acid | Formation of azaspiro[3.4]octane core |
| 2 | Carboxylation or oxidation | Oxidizing agent or carboxylated precursor | Introduction of carboxylic acid group |
| 3 | Fmoc protection | Fluorenylmethyl chloroformate, base | Formation of Fmoc-protected amine |
| 4 | Purification | Chromatography or recrystallization | Isolation of pure this compound |
Research Findings and Optimization Notes
- Yield and Purity: Optimizing the cyclization step is critical for high yield and stereochemical purity. Use of mild bases and controlled temperature prevents side reactions.
- Fmoc Protection Efficiency: The reaction with Fmoc-Cl is generally high yielding; however, excess reagent and prolonged reaction times can lead to side products.
- Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dioxane are preferred for Fmoc protection to enhance solubility and reaction rate.
- Purification: Reverse-phase chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) is effective for isolating the final compound.
Comparative Data Table of Key Parameters
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Cyclization temperature | 0–25 °C | Lower temps favor selectivity |
| Cyclization time | 2–12 hours | Depends on precursor reactivity |
| Fmoc protection solvent | Dioxane/water or DMF | Ensures solubility of reagents |
| Fmoc protection base | NaHCO3 or triethylamine | Neutralizes HCl byproduct |
| Fmoc protection time | 1–3 hours | Monitored by TLC or HPLC |
| Purification method | Silica gel chromatography or recrystallization | To achieve >95% purity |
| Final product yield | 60–85% overall | Dependent on precursor quality |
The preparation of This compound involves a multi-step synthetic approach centered on the formation of the azaspirocyclic core, introduction of the carboxylic acid group, and Fmoc protection of the nitrogen atom. The process requires precise control of reaction conditions to maximize yield and purity. This compound serves as a valuable intermediate in the synthesis of complex molecules, especially in pharmaceutical and peptide chemistry.
Chemical Reactions Analysis
Types of Reactions
5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of peptide-based drugs. The Fmoc group is a widely used protecting group for amino acids during solid-phase peptide synthesis (SPPS). Its ability to be easily removed under mild conditions makes it ideal for constructing complex peptides that can act as therapeutic agents.
Peptide Synthesis
- Solid-phase peptide synthesis (SPPS) : The compound facilitates the sequential addition of amino acids to a growing peptide chain while protecting the amine group, thus allowing for the formation of diverse peptide sequences.
- Therapeutic peptides : Peptides synthesized using this compound have shown promise in treating various diseases, including cancer and metabolic disorders.
Drug Development
In drug development, 5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid has been explored for its potential as a scaffold for designing new drugs.
Anticancer Agents
Research indicates that peptides derived from this compound exhibit cytotoxic activity against specific cancer cell lines. For instance, studies have demonstrated that certain modifications to the peptide backbone can enhance its selectivity and potency against tumor cells.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties, with preliminary findings suggesting that it may inhibit the growth of various pathogens. This opens avenues for developing new antibiotics or antimicrobial agents.
Biochemical Research
In biochemical research, this compound serves as a tool for studying protein interactions and enzyme functions.
Protein Labeling
The Fmoc moiety allows researchers to label proteins selectively, aiding in tracking and studying protein dynamics within cells.
Enzyme Inhibition Studies
The unique structure of this compound makes it a candidate for designing enzyme inhibitors that can modulate biological pathways relevant in disease states.
Case Studies
Several case studies highlight the applications of this compound:
| Study | Application | Findings |
|---|---|---|
| Peptide Synthesis | Development of anti-cancer peptides | Demonstrated enhanced cytotoxicity against breast cancer cell lines when using modified Fmoc-based peptides. |
| Antimicrobial Research | Inhibition of bacterial growth | Showed significant activity against Staphylococcus aureus, indicating potential as a new antibiotic scaffold. |
| Protein Interaction Studies | Labeling and tracking proteins | Enabled real-time observation of protein interactions in living cells, providing insights into cellular processes. |
Mechanism of Action
The mechanism of action of 5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows the compound to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Molecular Comparison
Key Observations :
- Substituent Position : BL65945 features a 7-acetic acid group instead of 8-carboxylic acid, introducing an ethylene spacer that may enhance conformational flexibility .
Physicochemical Properties
- Molecular Weight : The target compound (377.4 g/mol) is lighter than BL65945/47 (391.46 g/mol) due to differences in substituent groups .
- Melting Points: Limited data are available, but BL65947 (spiro[3.5]nonane) may exhibit lower solubility in polar solvents compared to the target compound due to increased hydrophobicity .
Reactivity and Stability
- Fmoc Deprotection : All Fmoc-protected analogs are susceptible to basic conditions (e.g., piperidine), but steric shielding in larger spiro systems (e.g., BL65947) may slow deprotection kinetics .
- Fluorine Effects : The 8-fluoro analog () may exhibit enhanced stability against enzymatic degradation, a common feature in fluorinated pharmaceuticals .
Biological Activity
5-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the CAS number 201048-68-2, belongs to the class of tetrahydroisoquinoline derivatives, which are known for their diverse biological properties including antitumor, antiviral, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings.
The molecular formula of this compound is C28H28N2O6, with a molecular weight of 488.53 g/mol. The compound features a spirocyclic structure that contributes to its unique biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C28H28N2O6 |
| Molecular Weight | 488.53 g/mol |
| CAS Number | 201048-68-2 |
| Purity | ≥95% |
| Storage Conditions | Sealed, dry, 2-8°C |
Antitumor Activity
Research indicates that compounds with a tetrahydroisoquinoline core exhibit significant antitumor properties. A study highlighted the cytotoxic effects of similar compounds against various cancer cell lines. For instance, derivatives demonstrated IC50 values in the micromolar range against breast cancer and leukemia cell lines, suggesting that modifications in the structure can enhance their efficacy against specific tumors .
Antiviral Activity
The antiviral potential of this compound has been explored in vitro against several viral strains. In particular, derivatives have shown promising activity against coronaviruses and other viral pathogens. The mechanism appears to involve inhibition of viral replication and interference with viral entry into host cells .
A comparative analysis of related compounds revealed:
| Compound | IC50 (µM) | Cell Line | Activity Type |
|---|---|---|---|
| Avir-7 | 0.5 | HCT-8 | Antiviral |
| Avir-8 | 1 | MRC-5 | Antiviral |
| Chloroquine | 60 | MRC-5 | Reference Antiviral |
This table illustrates that the tested derivatives exhibit lower toxicity compared to traditional antiviral agents like chloroquine, indicating a favorable safety profile .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been assessed through various assays measuring cytokine production and inflammatory marker expression. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models .
Case Studies
- Case Study on Anticancer Activity : A study conducted on a series of tetrahydroisoquinoline derivatives, including our compound of interest, demonstrated a significant decrease in cell viability in MCF7 breast cancer cells with an IC50 value of approximately 250 µM after 48 hours of treatment .
- Antiviral Efficacy Study : In another study focusing on antiviral properties, derivatives similar to this compound were tested against HCoV strains, showing effective inhibition at concentrations as low as 1 µM . The results indicated that these compounds could serve as lead candidates for further development in antiviral therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
